![molecular formula C17H35N5O5 B13802967 2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide is a complex organic molecule with significant biological activity. It is known for its role as an antibiotic, specifically targeting bacterial protein synthesis. This compound is derived from natural sources and has been extensively studied for its medicinal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring structure.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.
Methoxylation and hydroxylation: These functional groups are added using specific reagents under controlled conditions.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using specific strains of bacteria, such as Streptomyces griseus. The bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide: undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: Amino groups can be reduced to amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting bacterial protein synthesis, making it a valuable tool in microbiology research.
Industry: Utilized in the production of antibiotics and other pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by binding to the S12 protein of the 30S ribosomal subunit in bacteria. This binding interferes with the transition from the initiation complex to the chain-elongating ribosome, causing miscoding or inhibiting initiation. As a result, bacterial protein synthesis is disrupted, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide: is similar to other aminoglycoside antibiotics, such as:
- Gentamicin
- Tobramycin
- Neomycin
Uniqueness
What sets this compound apart is its specific binding affinity to the S12 protein and its ability to inhibit bacterial protein synthesis effectively. Additionally, its unique stereochemistry contributes to its distinct biological activity and therapeutic potential.
Eigenschaften
Molekularformel |
C17H35N5O5 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10-,11-,12-,14+,15+,16+,17-/m0/s1 |
InChI-Schlüssel |
NEFDRWXEVITQMN-CUVLCPBUSA-N |
Isomerische SMILES |
CNC[C@@H]1CC[C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |
Kanonische SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
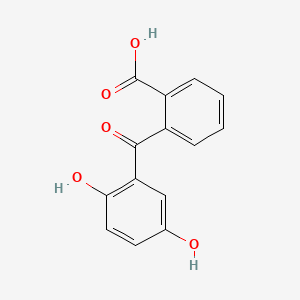

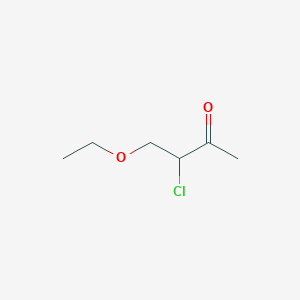
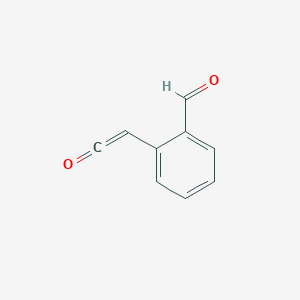
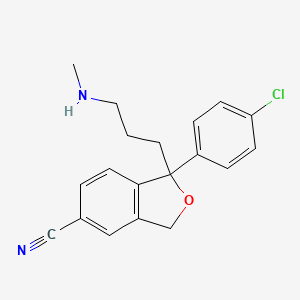
![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
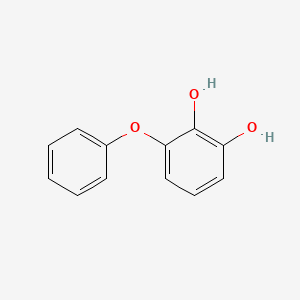

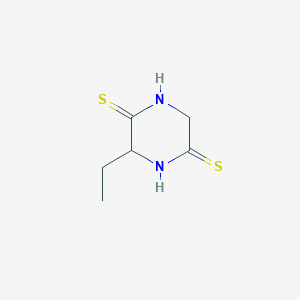
![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
